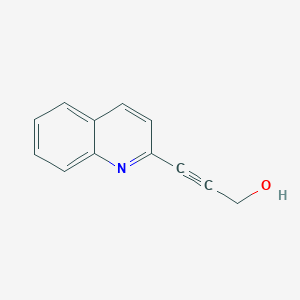
3-(Quinolin-2-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-yl)prop-2-yn-1-ol is a chemical compound that features a quinoline ring attached to a propynyl alcohol group The quinoline ring is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)prop-2-yn-1-ol typically involves the coupling of a quinoline derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being applied to the synthesis of quinoline derivatives to make the process more sustainable.
化学反応の分析
Types of Reactions
3-(Quinolin-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The triple bond in the propynyl group can be reduced to form a double or single bond.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 3-(Quinolin-2-yl)prop-2-en-1-ol or 3-(Quinolin-2-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(Quinolin-2-yl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The quinoline ring is known for its biological activity, and modifications to this structure can lead to the development of new therapeutic agents.
Medicine
Medicinally, quinoline derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in preliminary studies as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a valuable component in the design of advanced materials.
作用機序
The mechanism of action of 3-(Quinolin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways . The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
- 3-(Quinolin-3-yl)prop-2-yn-1-ol
- 3-(Quinoxaline-3-yl)prop-2-yn-1-ol
- 3-(Quinolin-2-yl)prop-2-en-1-ol
Uniqueness
3-(Quinolin-2-yl)prop-2-yn-1-ol is unique due to the presence of both a quinoline ring and a propynyl alcohol group. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for various scientific and industrial applications.
特性
CAS番号 |
70437-02-4 |
|---|---|
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC名 |
3-quinolin-2-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,9H2 |
InChIキー |
WHCWNQQNHXIOJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



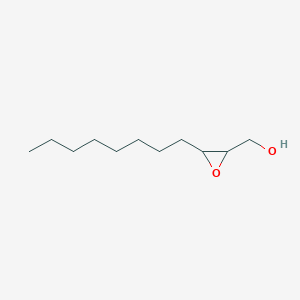
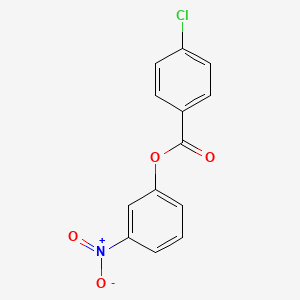
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
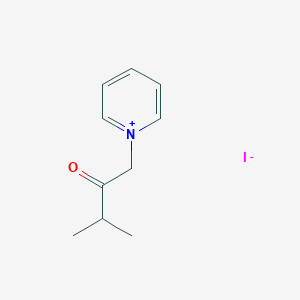
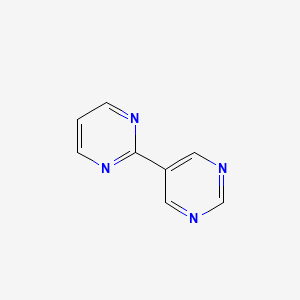
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
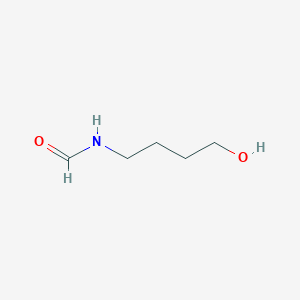
![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

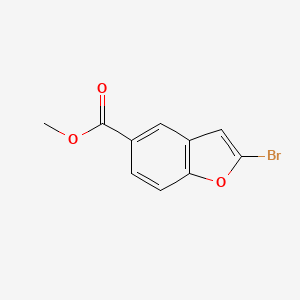
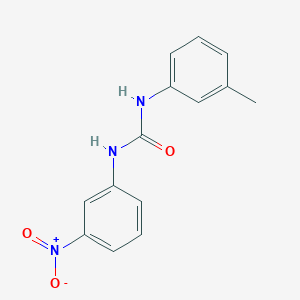
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
